molecular formula CoH12N6-4 B105768 hexaamminecobalt(II) CAS No. 15365-75-0

hexaamminecobalt(II)

Cat. No.: B105768
CAS No.: 15365-75-0
M. Wt: 155.07 g/mol
InChI Key: WSRCQWPVBBOVSM-UHFFFAOYSA-N
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Description

Hexaamminecobalt(II), with the formula [Co(NH₃)₆]²⁺, is a cobalt complex valued in research for its role in air pollution control studies. It serves as a key active component in absorbent solutions for the simultaneous removal of nitric oxide (NO) and sulfur dioxide (SO₂) from industrial flue gases . Its research value lies in its ability to coordinate with insoluble NO, transferring it into an aqueous phase for treatment, a process enhanced by the presence of oxygen . During this application, the active Co(II) state can be oxidized to Co(III), deactivating the complex; consequently, a significant area of associated research focuses on the development and efficiency of regeneration methods, such as thermal decomposition or catalytic reduction using modified activated carbon, to restore its scrubbing capability . Beyond environmental science, hexaamminecobalt(II) is also investigated in biochemical and structural studies, including research on compounds like chorismate synthase . This chemical is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets for proper handling protocols.

Properties

CAS No.

15365-75-0

Molecular Formula

CoH12N6-4

Molecular Weight

155.07 g/mol

IUPAC Name

azanide;cobalt(2+)

InChI

InChI=1S/Co.6H2N/h;6*1H2/q+2;6*-1

InChI Key

WSRCQWPVBBOVSM-UHFFFAOYSA-N

SMILES

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+2]

Canonical SMILES

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+2]

Related CAS

55494-92-3 (phosphate[1:1])

Synonyms

Co-hexammine cation
cobalt hexammine
hexaamminecobalt(II)
hexaamminecobalt(II) nitrate (1:1)
hexaamminecobalt(II) phosphate (1:1)

Origin of Product

United States

Scientific Research Applications

Chemical Catalysis

Hexaamminecobalt(II) serves as an effective catalyst in several chemical reactions, particularly in oxidation and reduction processes. Its ability to switch between oxidation states enhances its utility in catalyzing redox reactions.

Oxidation Reactions

  • Mechanism : The hexaamminecobalt(II) complex can be oxidized to hexaamminecobalt(III), facilitating the oxidation of various substrates.
  • Application : It is utilized in the oxidation of alcohols and amines, where it promotes the transfer of electrons efficiently.

Table 1: Catalytic Reactions Involving Hexaamminecobalt(II)

Reaction TypeSubstrateProductConditions
OxidationAlcoholsKetonesAqueous solution with oxidant
ReductionNitro compoundsAminesAcidic medium
Ligand ExchangeWaterChloride complexAddition of HCl

Material Science

Hexaamminecobalt(II) is also significant in the synthesis of various materials, particularly in the field of nanotechnology and electronics.

Nanomaterials Synthesis

  • Application : It is used in the preparation of cobalt nanoparticles, which have applications in magnetic materials and catalysts.
  • Case Study : Research indicates that cobalt nanoparticles synthesized from hexaamminecobalt(II) exhibit enhanced catalytic activity compared to bulk cobalt due to their high surface area-to-volume ratio.

Table 2: Properties of Cobalt Nanoparticles Synthesized from Hexaamminecobalt(II)

PropertyValue
Size5-20 nm
Surface Area150 m²/g
Magnetic Saturation60 emu/g

Biological Applications

Hexaamminecobalt(II) plays a role in biological systems, particularly concerning cobalt metabolism and its effects on living organisms.

  • Mechanism : Cobalt ions interact with various biomolecules, influencing enzyme activity and cellular processes.
  • Application : It has been studied for its potential use in pharmaceuticals, particularly as a cobalt source in vitamin B12 synthesis.

Table 3: Biological Effects of Hexaamminecobalt(II)

EffectObservation
Enzyme ActivationIncreased activity of certain enzymes
ToxicityModerate toxicity at high concentrations

Environmental Applications

Hexaamminecobalt(II) has been investigated for its potential in environmental remediation, particularly in removing pollutants from wastewater.

Pollutant Removal

  • Application : It can be used to remove heavy metals from industrial effluents through complexation reactions.
  • Case Study : Studies have shown that solutions containing hexaamminecobalt(II) can effectively reduce levels of lead and cadmium in contaminated water sources.

Table 4: Efficiency of Hexaamminecobalt(II) in Heavy Metal Removal

Metal IonInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Lead100595
Cadmium50296

Chemical Reactions Analysis

Ligand Exchange Reactions

Hexaamminecobalt(II) can undergo ligand exchange reactions, where ammonia ligands can be replaced by other ligands. A common example is the reaction with water:

[Co(H2O)6]2++6NH3[Co(NH3)6]2++6H2O[Co(H_2O)_6]^{2+}+6NH_3\rightleftharpoons [Co(NH_3)_6]^{2+}+6H_2O

This reaction illustrates the ability of ammonia to replace water molecules in the coordination sphere of cobalt. The solution typically changes from pink (hexaaquacobalt(II)) to a deep reddish-brown (hexaamminecobalt(II)) upon the formation of the complex .

Oxidation to Hexaamminecobalt(III)

Hexaamminecobalt(II) is readily oxidized to hexaamminecobalt(III), often observed as a color change in solution:

2[Co(NH3)6]2++H2O22[Co(NH3)6]3++2OH2[Co(NH_3)_6]^{2+}+H_2O_2\rightarrow 2[Co(NH_3)_6]^{3+}+2OH^-

This reaction can occur spontaneously in the presence of air or can be accelerated using hydrogen peroxide as an oxidizing agent. The resulting hexaamminecobalt(III) complex appears yellow, contrasting with the reddish-brown color of hexaamminecobalt(II) .

Reaction with Hydroxide Ions

When hexaaquacobalt(II) ions react with hydroxide ions, a precipitate of cobalt(II) hydroxide can form:

[Co(H2O)6]2++2OHCo(OH)2(s)+6H2O[Co(H_2O)_6]^{2+}+2OH^-\rightarrow Co(OH)_2(s)+6H_2O

This precipitate can dissolve in excess hydroxide, leading to the formation of hexaamminecobalt(II):

Co(OH)2(s)+6NH3[Co(NH3)6]2++2OHCo(OH)_2(s)+6NH_3\rightarrow [Co(NH_3)_6]^{2+}+2OH^-

This demonstrates the dual role of ammonia as both a ligand and a base in these reactions .

Reaction with Carbonate Ions

Hexaamminecobalt(II) also reacts with carbonate ions, leading to the formation of cobalt carbonate precipitates:

Co2+(aq)+CO32(aq)CoCO3(s)Co^{2+}(aq)+CO_3^{2-}(aq)\rightarrow CoCO_3(s)

The precipitate formed is often described as a basic carbonate, which can further interact with other ligands present in solution .

Reaction with Chloride Ions

In the presence of concentrated hydrochloric acid, hexaaquacobalt(II) ions can undergo ligand exchange with chloride ions:

[Co(H2O)6]2++4Cl[CoCl4]2+6H2O[Co(H_2O)_6]^{2+}+4Cl^-\rightleftharpoons [CoCl_4]^{2-}+6H_2O

This reaction results in a color change from pink to blue, indicating the formation of tetrachlorocobaltate(II). Adding water back into this solution will revert it to its original pink color due to the reversible nature of this reaction .

Comparison with Similar Compounds

Key Data :

Parameter Value/Observation Reference
Precipitation Efficiency >90% (30–60% excess Re)
Optimal Reaction Time 30 minutes (no significant improvement beyond)

Hexaamminecobalt(III) Chloride ([Co(NH₃)₆]Cl₃)

Synthesis : Commercial production involves ammoniation of cobalt salts under controlled pH. Used as a precursor for synthesizing other cobalt ammine complexes .

Thermal Behavior : Decomposes exothermically above 110°C, releasing NH₃ and forming Co(II) species . In contrast, hexaamminecobalt(II) decomposes at lower temperatures due to its reduced stability .

Hexaamminecobalt(III) Dichloride Permanganate ([Co(NH₃)₆]Cl₂(MnO₄))

Structure: Features hydrogen-bonded networks between [Co(NH₃)₆]³⁺ cations and MnO₄⁻/Cl⁻ anions .

Thermal Decomposition : Reduces Co(III) to Co(II) at ~110°C in boiling toluene, producing N₂ and NH₄Cl. This contrasts with hexaamminecobalt(II), which lacks such intermediate stability .

Coordination Isomers (e.g., [Co(NH₃)₆][Cr(CN)₆] vs. [Cr(NH₃)₆][Co(CN)₆])

Structural Versatility: Ligand exchange between cationic and anionic complexes generates isomers. Hexaamminecobalt(II) cannot form such isomers due to its fixed oxidation state .

Thermal Stability Comparison

Compound Decomposition Pathway Key Products Stability Notes Reference
Hexaamminecobalt(II) Reduces to Co⁰ or forms Co(OH)₂ Co, NH₃, H₂O Less stable than Co(III) analogs
Hexaamminecobalt(III) Perrhenate Dehydrates to anhydrous form above 160°C Co(NH₃)₆ Stable up to 200°C
Hexaamminecobalt(III) Chloride Releases NH₃, forms CoCl₂ CoCl₂, NH₄Cl Exothermic decomposition above 110°C

Reactivity and Kinetic Comparisons

Reaction with Nitric Oxide (NO)

Hexaamminecobalt(II) reacts with NO in flue gas scrubbing applications. The reaction is first-order with respect to both NO and [Co(NH₃)₆]²⁺, with a rate constant of 1.00 × 10⁷ L·mol⁻¹·s⁻¹ at 298.2 K . Comparatively, pentaamminecobalt(II) ([Co(NH₃)₅]²⁺) has a lower rate constant (6.43 × 10⁶ L·mol⁻¹·s⁻¹) under identical conditions .

Reductive Reactions

Hexaamminecobalt(III) chloride undergoes reduction to Co(II) in the presence of aluminum metal: $$ \text{[Co(NH₃)₆]³⁺ + Al → [Co(NH₃)₆]²⁺ + Al³⁺} $$

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